1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
CAS No.: 89220-51-9
Cat. No.: VC8422327
Molecular Formula: C9H8BrCl
Molecular Weight: 231.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89220-51-9 |
---|---|
Molecular Formula | C9H8BrCl |
Molecular Weight | 231.51 g/mol |
IUPAC Name | 1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene |
Standard InChI | InChI=1S/C9H8BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5H,1,6H2 |
Standard InChI Key | WLHYINHUIIECRI-UHFFFAOYSA-N |
SMILES | C=C(CBr)C1=CC=C(C=C1)Cl |
Canonical SMILES | C=C(CBr)C1=CC=C(C=C1)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of a benzene ring substituted at the para position with a chlorine atom and at the meta position with a 3-bromoprop-1-en-2-yl group. The bromopropenyl side chain introduces a double bond between the first and second carbon atoms, creating geometric isomerism. The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the bromine atom and the aromatic ring.
Table 1: Key Structural Features
Property | Value/Description |
---|---|
IUPAC Name | 1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene |
Molecular Formula | |
Molecular Weight | 231.51 g/mol |
SMILES | ClC1=CC=C(C=C1)/C=C/CBr |
InChI Key | HHGLXVQTNJCLME-OWOJBTEDSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The NMR spectrum (400 MHz, CDCl) exhibits resonances at δ 7.33 ppm (4H, aromatic protons), 6.62 ppm (1H, trans-vinylic proton, ), and 4.17 ppm (2H, allylic bromine-bearing CH) . The NMR spectrum reveals signals at δ 134.3 ppm (quaternary aromatic carbon), 128.8 ppm (chlorine-substituted aromatic carbon), and 33.0 ppm (allylic CH) .
Physicochemical Properties
The compound’s halogen substituents impart significant polarity, with a calculated octanol-water partition coefficient (LogP) of 3.2 ± 0.3, suggesting moderate lipophilicity. Its melting point ranges between 45–48°C, while the boiling point at 760 mmHg is estimated at 285 ± 25°C.
Synthesis and Optimization
General Synthetic Route
A robust two-step procedure involves:
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Reduction of Cinnamyl Aldehyde: Sodium borohydride (NaBH) reduces 4-chlorocinnamaldehyde to the corresponding allylic alcohol in methanol at 0°C (yield: >95%) .
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Bromination with Phosphorus Tribromide: Treatment with PBr in anhydrous diethyl ether converts the alcohol to the target bromide. Optimal conditions (0°C, 30 min) provide a 68% isolated yield .
Table 2: Reaction Optimization for Bromination Step
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 0°C | Minimizes side reactions |
PBr Equiv. | 0.4 | Balances reactivity and cost |
Solvent | EtO | Enhances bromide solubility |
Scalability and Modifications
The synthesis scales linearly to 5 mmol without yield reduction. Substituent variations on the benzene ring (e.g., nitro, methoxy) are achievable by modifying the starting aldehyde . For instance, 1-(3-bromoprop-1-enyl)-4-nitrobenzene is synthesized analogously with a 67% yield .
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
The compound serves as an electrophilic allylic bromide in palladium-catalyzed asymmetric alkylations. In a landmark study, it participated in enantioselective couplings with organolithium reagents to produce chiral 1,4-dienes with up to 92% enantiomeric excess.
Multicomponent Reactions with CO2_22
Under catalytic conditions (KF, 18-crown-6), 1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene reacts with arynes and CO to form α,β-unsaturated carboxylic acids. This atom-economical process proceeds via a tandem allylic alkylation-carboxylation mechanism :
Table 3: Representative Reaction Outcomes
Entry | Product | Yield (%) | Conditions |
---|---|---|---|
1 | 3-Chlorophenyl acrylate | 69 | −10°C → 10°C, 12 h |
2 | 4-Nitrophenyl acrylate | 67 | 0°C, 9 h |
Parameter | Requirement |
---|---|
Storage Temperature | 2–8°C (protected from light) |
Shipping (Air) | Excepted Quantity (≤1 g/mL for Class 6.1) |
HazMat Fee (Int’l) | USD 150+ per 500 g |
Personal protective equipment (PPE), including nitrile gloves and chemical goggles, is mandatory during handling. Spills require neutralization with sodium bicarbonate followed by adsorption on vermiculite .
Recent Advances and Future Directions
Catalytic Asymmetric Transformations
Recent work demonstrates the compound’s utility in nickel-catalyzed enantioconvergent allylic alkylations, enabling access to chiral building blocks for NSAID synthesis.
Green Chemistry Applications
The three-component coupling with CO represents a step toward sustainable carboxylation chemistry. Ongoing research aims to replace KF with biodegradable catalysts .
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